1-Phenyl-2-(phenylsulfonyl)ethyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(phenylsulfonyl)ethyl thiocyanate is an organic compound with the molecular formula C15H13NO2S2 and a molecular weight of 303.404 g/mol . This compound is characterized by the presence of a phenyl group, a phenylsulfonyl group, and a thiocyanate group attached to an ethyl chain. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Phenyl-2-(phenylsulfonyl)ethyl thiocyanate typically involves the reaction of phenylsulfonyl chloride with phenylacetonitrile in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiocyanate to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
1-Phenyl-2-(phenylsulfonyl)ethyl thiocyanate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the thiocyanate group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-(phenylsulfonyl)ethyl thiocyanate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial agents, often involves this compound.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-(phenylsulfonyl)ethyl thiocyanate involves its interaction with molecular targets such as enzymes and proteins. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2-(phenylsulfonyl)ethyl thiocyanate can be compared with other similar compounds, such as:
Phenyl thiocyanate: Lacks the phenylsulfonyl group, making it less reactive in certain chemical reactions.
Phenylsulfonyl ethyl thiocyanate: Similar structure but with different substituents, leading to variations in reactivity and applications.
Phenylsulfonyl methyl thiocyanate: Shorter carbon chain, affecting its physical and chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and versatility in various applications.
Eigenschaften
Molekularformel |
C15H13NO2S2 |
---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
[2-(benzenesulfonyl)-1-phenylethyl] thiocyanate |
InChI |
InChI=1S/C15H13NO2S2/c16-12-19-15(13-7-3-1-4-8-13)11-20(17,18)14-9-5-2-6-10-14/h1-10,15H,11H2 |
InChI-Schlüssel |
BTGVARUPWYPPJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC=C2)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.